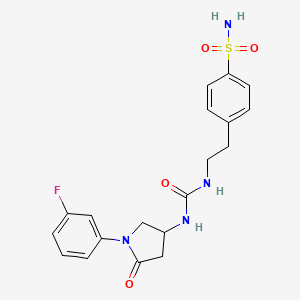

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition for Cancer Treatment

Potent Inhibitors of Carbonic Anhydrase IX

Studies have shown that ureido benzenesulfonamides, particularly those incorporating 1,3,5-triazine moieties, act as potent inhibitors of carbonic anhydrase IX (hCA IX), a tumor-associated enzyme. These inhibitors have shown high selectivity and potency, indicating their potential as anticancer agents. Specifically, one compound demonstrated sub-nanomolar inhibition, suggesting its suitability for further pharmacologic studies targeting cancer (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).

Antimetastatic Activity

Another study highlighted a ureido-substituted benzenesulfonamide that significantly inhibited metastases formation in a breast cancer metastasis model, positioning it as a promising candidate for the development of novel antimetastatic drugs (F. Pacchiano, F. Carta, P. McDonald, et al., 2011).

Anticonvulsant and Analgesic Applications

- Effective Anticonvulsant Action: Research into benzenesulfonamide derivatives has also uncovered their efficacy as carbonic anhydrase inhibitors with potential anticonvulsant activity. Some derivatives were tested in animal models and showed effective seizure protection, suggesting a therapeutic potential for epileptic disorders (C. B. Mishra, Shikha Kumari, A. Angeli, et al., 2017).

Antimicrobial Activity

- Antimicrobial and Anticancer Evaluation: Certain sulfonamide derivatives have been synthesized and tested for their antimicrobial and anticancer activities, revealing a subset with potent effects. This underscores the versatility of these compounds in addressing a range of pathologies beyond cancer, including bacterial and fungal infections (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme Carbonic Anhydrase (CA; EC 4.2.1.1) . This enzyme plays a crucial role in balancing acid and base equilibria in tissues and blood through the conversion of carbon dioxide and water into bicarbonate and protons .

Mode of Action

The compound acts as a selective inhibitor of the tumor-associated human Carbonic Anhydrase IX and XII . The ureido moiety installed at the tail section of the compound contributes to its selectivity . High-resolution X-ray crystallographic investigation revealed a strong correlation between the ureido moiety and the amino acid residues Q92 and Q67 in both the hCA II and hCA IX-mimic, contributing to highly stabilized ligand-protein complex .

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase affects the enzyme’s ability to balance acid and base equilibria in tissues and blood . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and oxygen.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase activity. This can lead to changes in the regulation of pH and the transport of carbon dioxide and oxygen in the body. In the context of cancer treatment, the inhibition of tumor-associated Carbonic Anhydrase IX and XII can potentially limit tumor growth and proliferation .

Eigenschaften

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4S/c20-14-2-1-3-16(10-14)24-12-15(11-18(24)25)23-19(26)22-9-8-13-4-6-17(7-5-13)29(21,27)28/h1-7,10,15H,8-9,11-12H2,(H2,21,27,28)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNNLDFHDCNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)

![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)

![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)